molecular formula C5H7F3O3 B14661253 2-Methoxyethyl 2,2,2-trifluoroacetate CAS No. 41017-81-6

2-Methoxyethyl 2,2,2-trifluoroacetate

Cat. No.: B14661253
CAS No.: 41017-81-6
M. Wt: 172.10 g/mol
InChI Key: CZDCICPBYIRPFA-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1025 g/mol . It is also known by other names such as 2-Methoxyethanol, trifluoroacetate . This compound is characterized by the presence of a trifluoroacetate group and a methoxyethyl group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl 2,2,2-trifluoroacetate can be synthesized through the esterification of 2-methoxyethanol with trifluoroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2,2,2-trifluoroacetate involves the reactivity of the trifluoroacetate group. This group can participate in various chemical reactions, such as nucleophilic substitution, due to the electron-withdrawing nature of the trifluoromethyl group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 2,2,2-trifluoroacetate is unique due to the presence of the methoxyethyl group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific applications where the methoxyethyl group provides advantages in terms of solubility, reactivity, or stability .

Properties

CAS No.

41017-81-6

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

2-methoxyethyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C5H7F3O3/c1-10-2-3-11-4(9)5(6,7)8/h2-3H2,1H3

InChI Key

CZDCICPBYIRPFA-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C(F)(F)F

Origin of Product

United States

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